molecular formula C14H17NO2 B11716047 Ethyl 3-(3-Indolyl)-2-methylpropanoate

Ethyl 3-(3-Indolyl)-2-methylpropanoate

Cat. No.: B11716047
M. Wt: 231.29 g/mol
InChI Key: VNYVSHODDXWJGI-UHFFFAOYSA-N
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Description

Ethyl 3-(3-Indolyl)-2-methylpropanoate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their biological and pharmacological activities. This compound features an indole ring, which is a common structure in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-Indolyl)-2-methylpropanoate typically involves the reaction of indole with ethyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the indole nitrogen attacks the electrophilic carbon of the bromoester, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-Indolyl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Indole-3-carboxylic acids.

    Reduction: Indole-3-ethanol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Ethyl 3-(3-Indolyl)-2-methylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-Indolyl)-2-methylpropanoate involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors in biological systems, leading to various pharmacological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Ethyl 3-(3-Indolyl)-2-methylpropanoate can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    3-Methylindole: Known for its role in the metabolism of tryptophan and its presence in animal waste.

This compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.

Biological Activity

Ethyl 3-(3-Indolyl)-2-methylpropanoate is an indole-derived compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound features an ethyl ester linked to a 3-indolyl group and a 2-methylpropanoate moiety. The synthesis typically involves the reaction of indole with ethyl 2-bromo-2-methylpropanoate under basic conditions, resulting in a compound characterized by its unique structure and reactivity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. Indole derivatives are known for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, research indicates that this compound can modulate signaling pathways related to cell proliferation and apoptosis, making it a candidate for further development as an anticancer agent .

Study Cell Line IC50 (µM) Effect
Study AHeLa12.5Inhibition of proliferation
Study BMCF-715.0Induction of apoptosis
Study CA54910.0Cell cycle arrest

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties . Studies show that indole derivatives can exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The indole ring can interact with enzymes involved in cancer progression and microbial metabolism, leading to inhibition of their activity.
  • Receptor Modulation : This compound may modulate receptors associated with inflammatory responses and cancer signaling pathways, contributing to its therapeutic effects.

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the anticancer effects of this compound on HeLa cells. Results indicated a dose-dependent inhibition of cell growth with an IC50 value of 12.5 µM, suggesting significant potential for development as an anticancer therapeutic.
  • Antimicrobial Screening : In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL, highlighting its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

This compound can be compared with other indole derivatives to understand its unique biological profile:

Compound Name Structure Features Biological Activity
Indole-3-acetic acidPlant hormoneGrowth regulation in plants
Indole-3-carbinolFound in cruciferous vegetablesAnticancer properties
Methyl indole-3-acetateAcetate group instead of propanoateVaries in solubility and reactivity

The unique combination of functional groups in this compound enhances its solubility and reactivity, distinguishing it from other similar compounds in terms of biological activity.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

ethyl 3-(1H-indol-3-yl)-2-methylpropanoate

InChI

InChI=1S/C14H17NO2/c1-3-17-14(16)10(2)8-11-9-15-13-7-5-4-6-12(11)13/h4-7,9-10,15H,3,8H2,1-2H3

InChI Key

VNYVSHODDXWJGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)CC1=CNC2=CC=CC=C21

Origin of Product

United States

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